molecular formula C13H11Cl2NO B12450293 3-(3,5-Dichlorophenoxy)benzylamine CAS No. 696581-41-6

3-(3,5-Dichlorophenoxy)benzylamine

Cat. No.: B12450293
CAS No.: 696581-41-6
M. Wt: 268.13 g/mol
InChI Key: AHPZRSMHPDZNEJ-UHFFFAOYSA-N
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Description

3-(3,5-Dichlorophenoxy)benzylamine is an organic compound with the molecular formula C13H11Cl2NO It is characterized by the presence of a benzylamine group attached to a dichlorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dichlorophenoxy)benzylamine typically involves the reaction of 3,5-dichlorophenol with benzylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dichlorophenoxy)benzylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzylamine derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The dichlorophenoxy group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the dichlorophenoxy group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various benzylamine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(3,5-Dichlorophenoxy)benzylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dichlorophenoxy)benzylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzylamine: Similar in structure but lacks the phenoxy group.

    3,5-Dichlorophenol: Contains the dichlorophenoxy moiety but lacks the benzylamine group.

    Benzylamine: Lacks the dichlorophenoxy group.

Uniqueness

3-(3,5-Dichlorophenoxy)benzylamine is unique due to the presence of both the dichlorophenoxy and benzylamine groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

696581-41-6

Molecular Formula

C13H11Cl2NO

Molecular Weight

268.13 g/mol

IUPAC Name

[3-(3,5-dichlorophenoxy)phenyl]methanamine

InChI

InChI=1S/C13H11Cl2NO/c14-10-5-11(15)7-13(6-10)17-12-3-1-2-9(4-12)8-16/h1-7H,8,16H2

InChI Key

AHPZRSMHPDZNEJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=CC(=C2)Cl)Cl)CN

Origin of Product

United States

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